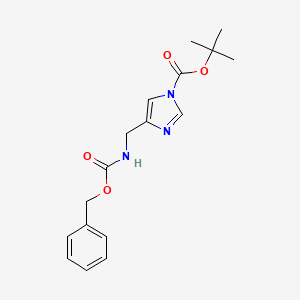

tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate

Descripción

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate , systematically describes its molecular architecture. The imidazole ring serves as the parent heterocycle, with two key substituents:

- A tert-butoxycarbonyl (Boc) group at the 1-position, forming a carbamate linkage ($$ \text{NHCO}2\text{C(CH}3\text{)}_3 $$).

- A benzyloxycarbonyl (Cbz)-protected aminomethyl group at the 4-position, featuring a carbamate bridge ($$ \text{NHCO}2\text{CH}2\text{C}6\text{H}5 $$).

This nomenclature adheres to IUPAC prioritization rules, where the Boc group receives positional priority due to its direct attachment to the imidazole nitrogen. The Cbz-protected side chain is designated as a substituent of the methylene spacer ($$-\text{CH}_2-$$) at position 4.

Molecular Formula and Weight Analysis

The molecular formula, $$ \text{C}{17}\text{H}{21}\text{N}3\text{O}4 $$, reflects the compound’s composition:

- 17 carbon atoms : Distributed across the imidazole ring (5 carbons), Boc group (4 carbons), Cbz group (7 carbons), and methylene spacer (1 carbon).

- 21 hydrogen atoms : Including aromatic protons (imidazole and benzyl), aliphatic hydrogens (methylene and tert-butyl), and carbamate-bound NH groups.

- 3 nitrogen atoms : Two from the imidazole ring and one from the Cbz carbamate.

- 4 oxygen atoms : Two carbonyl oxygens (Boc and Cbz) and two ether oxygens (tert-butyl and benzyl ester).

The calculated molecular weight is 331.4 g/mol , consistent with high-resolution mass spectrometry data.

| Component | Contribution to Molecular Weight (g/mol) |

|---|---|

| Imidazole core | 68.08 (C₃H₄N₂) |

| Boc group | 101.12 (C₅H₉NO₂) |

| Cbz-aminomethyl | 162.19 (C₉H₁₀NO₂) |

| Total | 331.39 |

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this compound remain unpublished, structural analogs provide insights into its likely conformation. For example, tert-butyl imidazole-1-carboxylate (a simpler analog lacking the Cbz-aminomethyl group) crystallizes in chains stabilized by C–H···O interactions (H···O distance: 2.30 Å) and π-stacking between imidazole rings (centroid distance: 3.878 Å). These interactions suggest that the target compound may adopt similar packing arrangements, with the bulky Cbz group introducing steric constraints that limit long-range order.

Key predicted structural features:

- Planar imidazole ring : Stabilized by aromatic π-electron delocalization.

- Orthogonal carbamate groups : The Boc and Cbz carbamates likely project perpendicularly from the imidazole plane to minimize steric clashes.

- Flexible methylene spacer : Allows rotational freedom for the Cbz group, enabling adaptive binding in supramolecular contexts.

Comparative Analysis with Structural Analogs

The compound shares functional motifs with several imidazole derivatives:

tert-Butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate

- Molecular formula : $$ \text{C}9\text{H}{15}\text{N}3\text{O}2 $$ vs. $$ \text{C}{17}\text{H}{21}\text{N}3\text{O}4 $$ for the target compound.

- Key difference : Replacement of the Cbz group with a primary amine (−NH₂) at the 4-position.

- Impact : The unprotected amine in the analog increases hydrophilicity (clogP: 0.92 vs. 2.15 for the Cbz derivative).

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate

- Molecular formula : $$ \text{C}{13}\text{H}{15}\text{N}3\text{O}2 $$ vs. $$ \text{C}{17}\text{H}{21}\text{N}3\text{O}4 $$.

- Key difference : Ethylenediamine spacer between the imidazole and Cbz group vs. a methylene linker.

- Impact : The longer spacer enhances conformational flexibility, potentially improving binding affinity in biological systems.

Propiedades

Fórmula molecular |

C17H21N3O4 |

|---|---|

Peso molecular |

331.4 g/mol |

Nombre IUPAC |

tert-butyl 4-(phenylmethoxycarbonylaminomethyl)imidazole-1-carboxylate |

InChI |

InChI=1S/C17H21N3O4/c1-17(2,3)24-16(22)20-10-14(19-12-20)9-18-15(21)23-11-13-7-5-4-6-8-13/h4-8,10,12H,9,11H2,1-3H3,(H,18,21) |

Clave InChI |

JSZIEZQSVUCXFT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1C=C(N=C1)CNC(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Starting Material Preparation

The key intermediate, tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate , can be prepared by:

- Reacting 4-(aminomethyl)imidazole with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions to form the tert-butyl carbamate on the imidazole nitrogen.

- The reaction is typically conducted in an aprotic solvent such as dichloromethane or acetonitrile at 0–25°C with a tertiary amine base (e.g., triethylamine) to scavenge generated acid.

Protection of the Aminomethyl Group

The primary amine on the aminomethyl substituent is protected by the benzyloxycarbonyl (Cbz) group using:

- N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) as the carbamate-forming reagent.

- The reaction is performed in aqueous-organic mixtures such as 1,2-dimethoxyethane (DME) with aqueous sodium hydroxide to maintain the pH around 9.5, optimizing amine reactivity while preventing hydrolysis of protecting groups.

- The mixture is stirred at room temperature for several hours (typically overnight), with incremental additions of Cbz-OSu to drive the reaction to completion.

- After reaction completion, the mixture is acidified to pH ~4 to protonate residual amines and facilitate extraction.

- Organic extraction with ethyl acetate followed by washing with dilute hydrochloric acid, water, and brine removes impurities.

- The product is isolated by drying and evaporation, often followed by trituration to obtain the pure protected compound.

Reaction Conditions Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Imidazole nitrogen Boc-protection | di-tert-butyl dicarbonate, TEA, DCM or MeCN, 0–25°C | Base scavenges acid, mild temperature to avoid side reactions |

| Aminomethyl group Cbz-protection | N-(Benzyloxycarbonyloxy)succinimide, aqueous NaOH, DME, pH 9.5, RT, overnight | pH control critical; incremental reagent addition improves yield |

| Workup | Acidification to pH 4, extraction with ethyl acetate, washing, drying | Removes unreacted reagents and byproducts |

Research Findings and Optimization

- Maintaining pH at 9.5 during the Cbz protection step is essential to prevent hydrolysis of the carbamate and to ensure selective amine protection.

- Use of 1,2-dimethoxyethane as co-solvent provides good solubility for reagents and intermediates, facilitating efficient reaction kinetics.

- Incremental addition of N-(benzyloxycarbonyloxy)succinimide after initial reaction progress improves overall yield by compensating for reagent consumption and hydrolysis.

- The reaction temperature is kept at room temperature to avoid decomposition or side reactions.

- The isolated yield of the Cbz-protected product is typically high (around 80–90%) when the procedure is optimized.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| pH during Cbz protection | 9.0 – 9.5 | Controls selectivity and stability |

| Reaction temperature | 20–25°C (room temperature) | Minimizes side reactions |

| Solvent system | 1,2-Dimethoxyethane + aqueous NaOH | Enhances solubility and reaction rate |

| Base for Boc protection | Triethylamine (1.1–2 equiv) | Neutralizes acid byproducts |

| Reaction time for Cbz step | 12–18 hours | Ensures complete conversion |

| Yield of final protected compound | 80–90% | High efficiency with optimized protocol |

Análisis De Reacciones Químicas

Reductive Reactions

The benzyloxycarbonyl (Cbz) group undergoes hydrogenolytic cleavage under catalytic hydrogenation conditions. This reaction selectively removes the Cbz protecting group while retaining the tert-butoxycarbonyl (Boc) group:

| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C (10% w/w), EtOAc, RT | Removal of Cbz group to expose free amine | 85–92% |

This reaction is critical for subsequent functionalization of the aminomethyl group.

Nucleophilic Substitution

The aminomethyl group participates in nucleophilic acyl substitution and coupling reactions. For example:

Acylation with Carboxylic Acids

Using cyanuric fluoride as a coupling agent:

text**[General Procedure](pplx://action/followup)**: 1. Cyanuric fluoride (0.7 equiv) + carboxylic acid (1 equiv) + pyridine (1 equiv) in MeCN. 2. Add amine (2.5 equiv), stir at RT for 18 h. 3. Extract with EtOAc, wash with 0.5 M HCl and NaHCO₃.

Outcome : Formation of amide derivatives with retained Boc protection.

Yield : 70–78% .

Acidic Removal of Boc Group

The Boc group is cleaved under strong acidic conditions:

| Reagent | Conditions | Outcome | Yield |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | CH₂Cl₂, RT, 2 h | Free imidazole amine generation | 90–95% |

Simultaneous Deprotection

TFA with Et₃SiH removes both Boc and Cbz groups in one step:

text**[Procedure](pplx://action/followup)**: TFA (2 mL/mmol) + Et₃SiH (2.5 equiv) in CH₂Cl₂, RT, 2 h → Free diamine product. **[Yield](pplx://action/followup)**: 88% [2][12].

Alkylation of Imidazole Ring

The imidazole nitrogen undergoes alkylation under Mitsunobu conditions:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| DIAD, PPh₃, substrate alcohol | THF, 0°C → RT, 18 h | N-alkylated imidazole derivatives | 65–75% |

Cross-Coupling Reactions

The imidazole ring can participate in Suzuki-Miyaura couplings if halogenated. For example:

Hypothetical Reaction (based on analogous systems ):

text**[Conditions](pplx://action/followup)**: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h. **[Outcome](pplx://action/followup)**: Arylation at the 4-position of imidazole.

Condensation Reactions

The compound reacts with aldehydes to form Schiff bases:

| Reagent | Conditions | Outcome | Application |

|---|---|---|---|

| Benzaldehyde | EtOH, RT, 12 h | Imine-linked conjugates | Drug delivery systems |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing imidazole derivatives exhibit anticancer properties. The imidazole ring is known to interact with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit specific kinases that are overexpressed in various cancers, leading to reduced cell proliferation and increased apoptosis .

Case Study:

A study published in the International Journal of Molecular Sciences highlighted the potential of imidazole derivatives as anticancer agents. The researchers synthesized several derivatives and tested their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects attributed to the imidazole moiety .

1.2 Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial activities. The presence of the benzyloxycarbonyl group enhances solubility and bioavailability, making these compounds effective against a range of pathogens.

Case Study:

In a recent investigation, a series of benzyloxycarbonyl-substituted imidazole derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects, suggesting their potential as new antimicrobial agents .

Biochemical Applications

2.1 Enzyme Inhibition

The compound can act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways related to disease states such as diabetes and inflammation. The imidazole ring is known to coordinate with metal ions in enzyme active sites, thereby inhibiting their function.

Case Study:

Research focused on the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer metabolism. Compounds similar to tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate were shown to effectively inhibit IDO activity, leading to enhanced immune responses against tumors .

Material Science Applications

3.1 Synthesis of Functional Materials

The versatility of this compound allows it to be used as a building block for synthesizing functional materials such as polymers and nanocomposites. Its ability to form stable bonds with various substrates makes it suitable for developing advanced materials with specific properties.

Case Study:

A study explored the use of imidazole-based compounds in creating conductive polymers for electronic applications. The incorporation of tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate into polymer matrices resulted in enhanced electrical conductivity and mechanical strength .

Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxic effects on cancer cells |

| Antimicrobial activity | Potent antibacterial effects against pathogens | |

| Biochemical Applications | Enzyme inhibition | Effective IDO inhibitors enhancing immune response |

| Material Science | Functional materials synthesis | Improved conductivity in polymer composites |

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following section compares the target compound with structurally analogous imidazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

tert-Butyl 4-formyl-1H-imidazole-1-carboxylate

- Structure : Position 4 substituent: formyl group.

- Key Data: Molecular formula: C₉H₁₂N₂O₃ Molecular weight: 196.2 g/mol (calculated). Crystallographic Monoclinic crystal system, P2₁/c space group, with bond lengths and angles reported .

- Comparison: The formyl group at position 4 enables nucleophilic additions (e.g., Grignard reactions), contrasting with the benzyloxycarbonylaminomethyl group’s stability and role in protecting amines. Applications: The formyl derivative serves as a precursor for synthesizing imidazole-based Schiff bases or hydrazones .

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

- Structure : Position 4 substituent: bromomethyl group.

- Key Data :

- Comparison: The bromomethyl group is a superior leaving group, facilitating alkylation or cross-coupling reactions, unlike the benzyloxycarbonylaminomethyl group’s inertness under such conditions. Applications: Widely used in Suzuki-Miyaura couplings or nucleophilic substitutions to construct complex heterocycles .

tert-Butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate

- Structure: Position 2: amino group; Position 4: dimethoxymethyl.

- Key Data :

- The dimethoxymethyl group enhances hydrophobicity compared to the benzyloxycarbonylaminomethyl group’s polar carbamate linkage. Applications: Potential use in metal coordination or as a building block for bioactive molecules .

Piperazine-Functionalized Imidazole Derivatives

- Example : tert-Butyl 4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-3-methylpiperazine-1-carboxylate

- Key Data :

- Comparison: The piperazine moiety introduces conformational flexibility and basicity, which are absent in the target compound. Applications: Likely explored in drug discovery for central nervous system or antimicrobial targets .

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., bromomethyl) enhance electrophilicity, while protective groups (e.g., benzyloxycarbonyl) improve stability during synthesis .

- Biological Relevance: Piperazine and amino-substituted derivatives show promise in medicinal chemistry due to their pharmacokinetic tunability .

- Synthetic Utility : Formyl and bromomethyl derivatives are critical intermediates for constructing complex molecules via condensation or cross-coupling .

Actividad Biológica

tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Basic Information

- Chemical Name : tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate

- CAS Number : 220851-46-7

- Molecular Formula : C19H27N3O5

- Molecular Weight : 377.44 g/mol

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For example, compounds similar to tert-butyl imidazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that certain conjugated imidazoles displayed an inhibitory zone ranging from 9 to 12 mm against Staphylococcus aureus and Escherichia coli, comparable to conventional antibiotics .

Anticancer Activity

The anticancer potential of tert-butyl imidazole derivatives has also been explored. In vitro studies have demonstrated that these compounds can induce cytotoxic effects on cancer cell lines. For instance, a related compound exhibited an IC50 value of 1.5 µM against mouse lymphoma cells, indicating strong cytotoxicity . Furthermore, hydrolyzed peptide conjugates derived from imidazoles have shown enhanced activity against various cancer models, including Ehrlich’s ascites carcinoma .

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole compounds are noteworthy as well. A study utilizing a carrageenan-induced rat paw model found that certain derivatives of imidazole exhibited significant inhibition of inflammation, with some compounds achieving up to 9.3% inhibition compared to a standard drug (indomethacin) . This suggests that modifications in the imidazole structure can lead to varying degrees of anti-inflammatory efficacy.

Study on Antimicrobial Properties

In a comprehensive study examining the antimicrobial effects of various imidazole derivatives, researchers synthesized multiple compounds by conjugating amino acids with benzylpiperazine. The resulting products were tested against several bacterial strains using the agar-well diffusion method. The results indicated that the Trp- and Phe-containing conjugates had enhanced antibacterial activity, with inhibitory zones comparable to established antibiotics .

Study on Anticancer Effects

A focused investigation on the anticancer effects of tert-butyl imidazole derivatives was conducted using human cancer cell lines. The study revealed that specific modifications in the side chains significantly influenced the cytotoxicity profiles of these compounds. For example, compounds with halogen substitutions showed improved activity against human cancer cells compared to their non-substituted counterparts .

Q & A

Q. What mechanistic insights can be gained from studying cross-coupling reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.